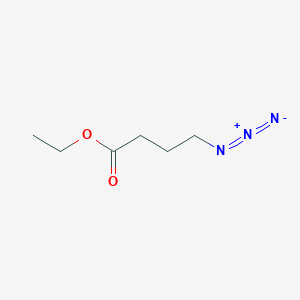

Ethyl 4-azidobutanoate

Vue d'ensemble

Description

Ethyl 4-azidobutanoate is an organic compound with the molecular formula C6H11N3O2. It is also known as ethyl 4-azidobutyrate or 4-azidobutyric acid ethyl ester. This compound is characterized by the presence of an azido group (-N3) attached to a butanoate ester. This compound is commonly used as a building block in organic synthesis, particularly in click chemistry, due to its reactive azide group .

Méthodes De Préparation

Ethyl 4-azidobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-bromobutyrate with sodium azide in dimethyl sulfoxide (DMSO) at 45°C for 24 hours. The reaction mixture is then cooled to room temperature, and water is added to precipitate the desired compound . This method is scalable and practical for laboratory synthesis.

In industrial production, similar methods are employed, but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Ethyl 4-azidobutanoate undergoes various chemical reactions, primarily due to the presence of the azido group. Some common reactions include:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.

Cycloaddition Reactions: The azido group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a

Activité Biologique

Ethyl 4-azidobutanoate, a compound with the chemical formula CHNO, is primarily recognized for its role as a reactive building block in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While it does not exhibit inherent biological activity, its applications in biochemical research and potential therapeutic uses warrant a detailed examination.

Structural Characteristics

This compound features an azide group (–N₃) and an ester group (–COOEt). The azide group is known for its high reactivity, allowing it to participate efficiently in click reactions. The ester group can undergo various transformations, making the compound versatile for further functionalization.

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 51453-79-3

1. Click Chemistry

This compound is primarily utilized in click chemistry to form stable triazole rings through reactions with alkynes. This process is crucial for synthesizing complex biomolecules and polymers. The efficiency and specificity of CuAAC reactions make this compound valuable for:

- Bioconjugation : Attaching drugs or biomolecules to target molecules.

- Nanoparticle Functionalization : Enhancing the targeting capabilities of nanoparticles used in imaging and therapy.

2. Potential Radiotracer

Research indicates that this compound could be developed as a radiotracer for tumor imaging. When labeled with radioactive isotopes, it may selectively bind to tumor cells due to their elevated metabolic activity. This application is still under investigation and requires further validation through clinical studies .

Case Study 1: Nanoparticle Targeting

A study demonstrated the use of this compound in creating nanoparticles that specifically target cancer cells. By linking azido-bearing PEG polymers with alkyne-functionalized peptides, researchers achieved effective targeting of MDA-MB-435 cancer cells. The optimal conditions for these reactions were established as using 1 mM CuSO₄ and 5 mM sodium ascorbate, which yielded reliable conjugations without compromising peptide integrity .

Case Study 2: Hydrogel Applications

In another investigation, this compound was incorporated into photolabile hydrogels designed for controlled release of bioactive antibodies. These hydrogels demonstrated the ability to release encapsulated antibodies upon exposure to specific light wavelengths, showing promise for applications in therapeutic delivery systems .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of this compound compared to similar azide compounds:

| Compound Name | Azide Group | Ester Group | Primary Application |

|---|---|---|---|

| This compound | Yes | Yes | Click chemistry, radiotracer potential |

| Succinimidyl 4-Azidobutyrate | Yes | No | Bioconjugation |

| Azidoacetate | Yes | Yes | Drug delivery systems |

Propriétés

IUPAC Name |

ethyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495505 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51453-79-3 | |

| Record name | Ethyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and this compound did not undergo the same coupling reaction observed with benzylic azides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.